4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride

Vue d'ensemble

Description

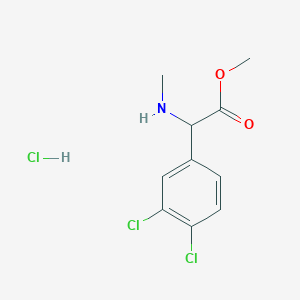

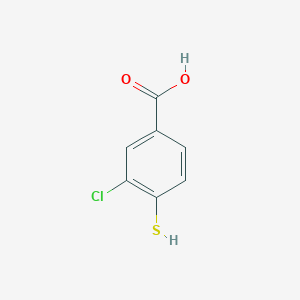

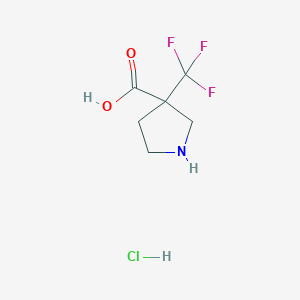

“4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C10H18N2O3•2HCl . It has a molecular weight of 287.18 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” consists of a morpholine ring and a piperidine ring, both of which are heterocyclic compounds containing nitrogen . The compound also contains two hydrochloride (HCl) groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” include a molecular weight of 287.18 and a molecular formula of C10H18N2O3•2HCl .Applications De Recherche Scientifique

Synthesis of Selective Adenosine A2A Receptor Antagonists

This compound serves as a reactant in the synthesis of selective adenosine A2A receptor antagonists . These antagonists are crucial in the study of neurodegenerative diseases like Parkinson’s and are potential therapeutic agents due to their neuroprotective and anti-inflammatory properties.

Development of Antidepressants

Researchers utilize 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride in the creation of new antidepressants . The compound’s structural flexibility allows for the development of molecules that can cross the blood-brain barrier, potentially leading to more effective treatments for depression.

Cancer Research: E-cadherin Expression Restoration

In cancer research, particularly for colorectal carcinoma, this compound is used to synthesize small molecules that can restore E-cadherin expression . This is significant as E-cadherin plays a role in cell adhesion, and its expression reduction is associated with increased invasion and metastasis of cancer cells.

Platelet Aggregation Inhibition

The compound is a precursor in the synthesis of orally bioavailable P2Y12 antagonists . These antagonists are important for the inhibition of platelet aggregation, a process that can lead to thrombosis, and are therefore vital in the development of anti-thrombotic drugs.

Chemical Synthesis Research

Due to its unique structure, 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride is used in various chemical synthesis research projects. Its molecular framework is beneficial in constructing complex organic compounds with potential pharmacological activities .

Material Science

In material science, this compound’s derivatives may be explored for their potential use in creating new materials with specific desired properties, such as conductivity or reactivity .

Chromatography

The compound can be used in the development of new chromatographic methods, aiding in the separation of complex mixtures and the purification of specific substances for analytical purposes .

Analytical Chemistry

Lastly, in analytical chemistry, 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride can be employed in the creation of new assays and diagnostic tools, potentially improving the detection and quantification of biological or chemical substances .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride is Cathepsin F . Cathepsin F is a human protein that plays a crucial role in cellular protein degradation and turnover.

Mode of Action

It is known to interact with its target, cathepsin f . The interaction between the compound and its target may result in changes in the activity of Cathepsin F, potentially influencing the protein degradation process.

Propriétés

IUPAC Name |

4-morpholin-4-ylpiperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.2ClH/c13-9(14)10(1-3-11-4-2-10)12-5-7-15-8-6-12;;/h11H,1-8H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINHRRUYVDZBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)

![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)

![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)

![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)

![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)